molecular formula C17H23N5OS B6038815 4-[(4-Butan-2-ylphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide

4-[(4-Butan-2-ylphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide

Cat. No.: B6038815
M. Wt: 345.5 g/mol
InChI Key: AQLSJJDKOZKMJW-UHFFFAOYSA-N
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Description

4-[(4-Butan-2-ylphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a butan-2-ylphenyl group, and a carbamothioylamino linkage, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Butan-2-ylphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole structure This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Butan-2-ylphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbamothioyl group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl group, depending on the reaction conditions and the nature of the nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

4-[(4-Butan-2-ylphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe for studying enzyme interactions and protein-ligand binding due to its unique structure.

    Industry: The compound could be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(4-Butan-2-ylphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioylamino group may form covalent bonds with active site residues, while the pyrazole ring can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-[(4-butan-2-ylphenyl)carbamothioylamino]benzamide
  • 4-(4-Hydroxyphenyl)-butan-2-one (Raspberry Ketone)
  • Thiazole derivatives

Uniqueness

4-[(4-Butan-2-ylphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-[(4-butan-2-ylphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-4-11(3)12-6-8-13(9-7-12)19-17(24)20-14-10-22(5-2)21-15(14)16(18)23/h6-11H,4-5H2,1-3H3,(H2,18,23)(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLSJJDKOZKMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CN(N=C2C(=O)N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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